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Abstract
SQ109 is a novel diamine antibiotic currently under clinical investigation for the treatment of

tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR)

strains. Discovered through a large-scale combinatorial screen, SQ109 exhibits a unique multi-

target mechanism of action, primarily inhibiting the essential mycobacterial membrane protein

MmpL3, a transporter crucial for cell wall biosynthesis. This targeted disruption, coupled with

secondary mechanisms including the dissipation of the proton motive force and inhibition of

menaquinone synthesis, contributes to its potent bactericidal activity and a low propensity for

resistance development. Preclinical studies have demonstrated significant in vitro and in vivo

efficacy, with favorable pharmacokinetics and synergistic interactions with existing and novel

anti-TB agents. This whitepaper provides a comprehensive technical overview of the discovery,

mechanism of action, and preclinical and clinical development of SQ109, presenting key

quantitative data, detailed experimental methodologies, and visual representations of its

operational pathways.

Discovery and Synthesis
SQ109 was identified from a 63,238-member combinatorial library centered around the 1,2-

ethylenediamine pharmacophore of ethambutol, a first-line anti-TB drug. The screening

process, a collaboration between Sequella, Inc. and the National Institutes of Health, aimed to

identify novel compounds with potent activity against Mycobacterium tuberculosis (Mtb).[1]
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SQ109, an N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, emerged as a lead candidate due

to its superior in vitro activity and favorable initial toxicological profile.

Experimental Workflow: From Library to Lead Candidate
The discovery of SQ109 followed a structured, multi-step screening and optimization process.

This workflow is designed to efficiently identify and characterize promising new chemical

entities.
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Caption: A streamlined workflow of the discovery and preclinical development of SQ109.

Mechanism of Action
SQ109 exerts its antimycobacterial effect through a multi-pronged approach, distinguishing it

from many existing anti-TB drugs.

Primary Target: Inhibition of MmpL3
The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis

membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[2] MmpL3 is an

essential protein that facilitates the transport of trehalose monomycolate (TMM), a vital

precursor for the synthesis of mycolic acids, which are fundamental components of the

protective mycobacterial cell wall.
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By binding to MmpL3, SQ109 obstructs the translocation of TMM across the inner membrane,

triggering a cascade of detrimental effects:

Accumulation of TMM: The blockage of MmpL3 leads to the intracellular buildup of TMM.

Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of

mycolic acids into the cell wall.

Compromised Cell Wall Integrity: The disruption of the cell wall structure results in

heightened permeability and ultimately leads to bacterial cell death.

Signaling Pathway: MmpL3 Inhibition and Cell Wall
Disruption
The following diagram illustrates the central role of MmpL3 in mycolic acid metabolism and how

its inhibition by SQ109 disrupts this essential pathway.
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Caption: The mechanism of action of SQ109 via the inhibition of the MmpL3 transporter.

Secondary Mechanisms of Action
In addition to its primary target, SQ109 possesses multiple secondary mechanisms of action

that contribute to its potent antimicrobial activity and low rate of spontaneous resistance. These

include:
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Inhibition of Menaquinone Biosynthesis: SQ109 interferes with the biosynthesis of

menaquinone, a crucial component of the electron transport chain in Mtb. By disrupting the

electron transport chain, SQ109 inhibits respiration and diminishes ATP synthesis, effectively

starving the bacterium of energy.

Proton Motive Force Disruption: The compound functions as an uncoupler, collapsing the pH

gradient across the mycobacterial membrane.

Preclinical Development
In Vitro Activity
SQ109 has demonstrated potent in vitro activity against a broad range of M. tuberculosis

strains, including drug-susceptible, MDR, and XDR clinical isolates.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

Strain/Profile MIC (µg/mL) MBC (µg/mL) Reference(s)

H37Rv (pan-

susceptible)
0.16 - 0.78 0.64

Drug-Susceptible

Clinical Isolates
0.16 - 0.64 -

Multidrug-Resistant

(MDR) Strains
0.16 - 0.64 -

Extensively Drug-

Resistant (XDR)

Strains

0.16 - 0.64 -

Isoniazid-Resistant

Strains
0.16 - 0.64 -

Rifampicin-Resistant

Strains
0.16 - 0.64 -

Ethambutol-Resistant

Strains
0.16 - 0.64 -
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SQ109 is bactericidal at concentrations close to its MIC. Furthermore, it exhibits a very low

spontaneous mutation rate for resistance, estimated to be 2.55 x 10-11, which is 100- to 1000-

fold lower than other anti-tubercular drugs.

In Vivo Efficacy
In vivo studies in mouse models of chronic tuberculosis have demonstrated the efficacy of

SQ109 both as a monotherapy and in combination regimens.

Table 2: In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis

Animal Model
Treatment
Regimen

Duration
Efficacy
Outcome

Reference(s)

C57BL/6 Mice

SQ109 (10

mg/kg)

monotherapy

28 days

~1.5 - 2 log10

reduction in lung

CFU

C57BL/6 Mice

INH + RIF +

SQ109 (10

mg/kg)

8 weeks

1.5 log10 lower

lung CFU vs.

INH + RIF +

EMB

C57BL/6 Mice

INH + RIF + PZA

+ SQ109 (10

mg/kg)

8 weeks

1.5 log10 lower

lung CFU vs.

standard 4-drug

regimen

Mtb-infected

mice

SQ109 +

Bedaquiline +

PZA

3 months

Durable cure,

superior to

standard of care

Notably, replacing ethambutol with SQ109 in the standard four-drug regimen resulted in a 32-

fold greater reduction in lung CFU in mice after 8 weeks of treatment.

Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal models, revealing key

characteristics of SQ109's absorption, distribution, metabolism, and excretion.
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Table 3: Pharmacokinetic Parameters of SQ109 in Preclinical Models

Species Route Dose
Cmax
(ng/mL)

Tmax
(h)

t1/2 (h)

Oral
Bioavail
ability
(%)

Referen
ce(s)

Mouse IV 3 mg/kg 1038 - 3.5 -

Mouse PO 25 mg/kg 135 0.31 5.2 4

Rabbit PO 25 mg/kg - - - 2.6

Despite a low oral bioavailability, SQ109 demonstrates a large volume of distribution and

accumulates in target tissues. In mice, lung concentrations of SQ109 were found to be over

120-fold higher than in plasma following oral administration.

Synergistic Interactions
SQ109 has shown synergistic or additive effects when combined with several first-line and

novel anti-TB drugs.

Table 4: In Vitro Drug Interactions of SQ109 with Other Anti-TB Agents

Combination Drug Interaction
Fold-Decrease in
MIC of
Combination Drug

Reference(s)

Isoniazid (INH) Synergy -

Rifampicin (RIF) Synergy 8-fold

Ethambutol (EMB) Additive -

Streptomycin Additive -

Bedaquiline (TMC207) Synergy 4- to 8-fold

The strong synergistic interaction with rifampicin is particularly noteworthy, with sub-inhibitory

concentrations of SQ109 increasing the activity of rifampicin eightfold.
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Clinical Development
SQ109 has progressed through Phase I and into Phase II clinical trials. Phase I studies

demonstrated that SQ109 was safe and well-tolerated in healthy volunteers. Subsequent

Phase IIa and IIb/III trials have evaluated its early bactericidal activity and efficacy in patients

with both drug-sensitive and multidrug-resistant pulmonary TB. A Phase IIb/III trial in the

Russian Federation showed that the addition of SQ109 to the standard of care for MDR-TB

resulted in a significantly higher rate of sputum culture conversion at 6 months compared to

placebo.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution)

Inoculum Preparation:M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented

with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log

phase. The culture is then diluted to a final concentration of approximately 1 x 105 CFU/mL.

Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate containing Middlebrook

7H9 broth to achieve a range of final concentrations.

Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free

and media-only wells serve as controls.

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

MIC Reading: The MIC is determined as the lowest concentration of SQ109 that completely

inhibits visible growth of M. tuberculosis.

In Vivo Efficacy in a Chronic Mouse Model of
Tuberculosis

Animal Model: C57BL/6 mice are commonly used.

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv

(e.g., 50-100 CFU) to establish a chronic infection.
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Treatment: Treatment is initiated several weeks post-infection. SQ109 is administered orally

by gavage, typically at a dose of 10 mg/kg/day, either as a monotherapy or in combination

with other anti-TB drugs.

Endpoint Measurement: At various time points during and after treatment, mice are

euthanized, and their lungs and spleens are aseptically removed and homogenized.

CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook

7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-

forming units (CFU) are counted to determine the bacterial load.

Pharmacokinetic Analysis by LC-MS/MS
Animal Dosing: Mice or other animal models are administered SQ109 via intravenous or oral

routes at a specified dose.

Sample Collection: Blood and tissue samples (e.g., lung, spleen, liver) are collected at

predetermined time points post-dosing.

Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are

homogenized. Proteins in plasma and tissue homogenates are precipitated, typically with

acetonitrile, and the supernatant is collected.

LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-

tandem mass spectrometry (LC-MS/MS) system. SQ109 is separated from other

components by reverse-phase HPLC and quantified by mass spectrometry using multiple

reaction monitoring (MRM).

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area

under the curve) are calculated from the concentration-time data using appropriate software.

Conclusion
SQ109 represents a promising new therapeutic agent in the fight against tuberculosis. Its

novel, multi-target mechanism of action, potent bactericidal activity against drug-resistant

strains, and synergistic interactions with other anti-TB drugs position it as a valuable

component for future combination therapies. The favorable preclinical data and positive
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outcomes in early clinical trials underscore its potential to shorten treatment durations and

improve outcomes for patients with both drug-sensitive and drug-resistant tuberculosis. Further

clinical development is warranted to fully elucidate the role of SQ109 in the evolving landscape

of TB treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1680416?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169425/
https://www.who.int/publications/i/item/9789240047419
https://www.who.int/publications/i/item/9789240047419
https://www.benchchem.com/product/b1680416#the-discovery-and-development-of-sq109
https://www.benchchem.com/product/b1680416#the-discovery-and-development-of-sq109
https://www.benchchem.com/product/b1680416#the-discovery-and-development-of-sq109
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

